molecular formula C5H8O2 B12931953 (s)-3-Hydroxycyclopentanone

(s)-3-Hydroxycyclopentanone

Cat. No.: B12931953
M. Wt: 100.12 g/mol
InChI Key: GULNLSGTYCQLLM-BYPYZUCNSA-N
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Description

(s)-3-Hydroxycyclopentanone is an organic compound with the molecular formula C5H8O2. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

(s)-3-Hydroxycyclopentanone can be synthesized through several methods. One common approach involves the reduction of 3-oxocyclopentanone using a chiral reducing agent. This method ensures the production of the (s)-enantiomer with high enantiomeric purity. Another method involves the asymmetric hydrogenation of 3-hydroxycyclopent-2-enone using a chiral catalyst.

Industrial Production Methods

In an industrial setting, this compound can be produced through the catalytic hydrogenation of 3-hydroxycyclopent-2-enone. This process typically involves the use of a chiral catalyst to ensure the selective production of the (s)-enantiomer. The reaction is carried out under controlled temperature and pressure conditions to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(s)-3-Hydroxycyclopentanone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 3-oxocyclopentanone.

    Reduction: It can be reduced to form cyclopentanol.

    Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

    Oxidation: 3-oxocyclopentanone

    Reduction: Cyclopentanol

    Substitution: Various substituted cyclopentanones depending on the reagent used.

Scientific Research Applications

(s)-3-Hydroxycyclopentanone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor in the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential use in the development of pharmaceuticals.

    Industry: It is used in the production of fine chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of (s)-3-Hydroxycyclopentanone involves its interaction with specific molecular targets. In biological systems, it may act as a substrate for enzymes that catalyze its conversion to other biologically active compounds. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxycyclopentanone: The racemic mixture of the compound.

    3-Oxocyclopentanone: The oxidized form of the compound.

    Cyclopentanol: The reduced form of the compound.

Uniqueness

(s)-3-Hydroxycyclopentanone is unique due to its chiral nature, which allows for enantioselective reactions. This property makes it valuable in the synthesis of enantiomerically pure compounds, which are important in pharmaceuticals and other applications where chirality plays a crucial role.

Properties

Molecular Formula

C5H8O2

Molecular Weight

100.12 g/mol

IUPAC Name

(3S)-3-hydroxycyclopentan-1-one

InChI

InChI=1S/C5H8O2/c6-4-1-2-5(7)3-4/h4,6H,1-3H2/t4-/m0/s1

InChI Key

GULNLSGTYCQLLM-BYPYZUCNSA-N

Isomeric SMILES

C1CC(=O)C[C@H]1O

Canonical SMILES

C1CC(=O)CC1O

Origin of Product

United States

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